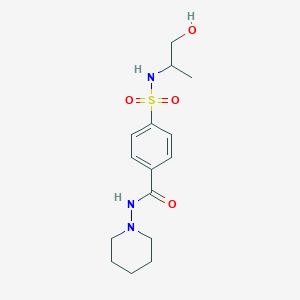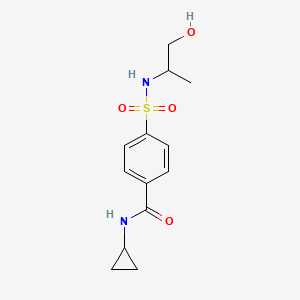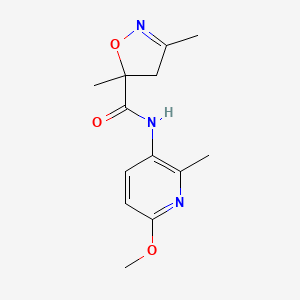![molecular formula C14H17F2N3O3 B7092292 ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate](/img/structure/B7092292.png)
ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a pyrimidine moiety, and a difluoromethyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a condensation reaction between a suitable aldehyde or ketone and a nitrogen-containing heterocycle.
Attachment of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions, often involving radical or nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially converting the ester to an alcohol or reducing the pyrimidine to a dihydropyrimidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Development: The compound serves as a lead structure for developing new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3R)-1-[6-(trifluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (3R)-1-[6-(difluoromethyl)pyridine-4-carbonyl]piperidine-3-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3/c1-2-22-14(21)9-4-3-5-19(7-9)13(20)11-6-10(12(15)16)17-8-18-11/h6,8-9,12H,2-5,7H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTZOKGWFHFTBF-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NC=NC(=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)C2=NC=NC(=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide](/img/structure/B7092213.png)
![3-(2,2-difluoroethoxy)-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide](/img/structure/B7092215.png)
![N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]-1,4-dithiane-2-carboxamide](/img/structure/B7092228.png)
![3-(2,2-difluoroethoxy)-N-[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]propanamide](/img/structure/B7092236.png)

![N'-(2-hydroxy-2-methylpropanoyl)-4-methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B7092265.png)
![4-oxo-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1H-pyridine-2-carboxamide](/img/structure/B7092270.png)
![N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide](/img/structure/B7092272.png)
![[6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone](/img/structure/B7092287.png)
![4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(1-hydroxypropan-2-yl)benzenesulfonamide](/img/structure/B7092295.png)


![(3,5-dimethyl-4H-1,2-oxazol-5-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7092316.png)

